Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a sulfonylated oxoethyl chain at the 3-position. The tert-butyl groups provide steric protection, enhancing stability against hydrolysis and enzymatic degradation, while the sulfonyl moiety increases polarity, influencing solubility and reactivity. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for designing bioactive molecules or constrained peptides .
Properties
Molecular Formula |
C15H27NO6S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO6S/c1-14(2,3)21-12(17)10-23(19,20)11-7-8-16(9-11)13(18)22-15(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
RVFJYLZAWVWBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
This method adapts sulfone synthesis protocols using organozinc reagents, sulfur dioxide surrogates (DABSO), and alkyl halides. The target compound is synthesized in three stages:
-
Pyrrolidine core preparation : Boc protection of pyrrolidine at the 1-position.
-
Sulfonylethyl side chain introduction : Reaction of tert-butyl bromoacetate with a zinc-sulfur intermediate.
-
Coupling : Integration of the sulfonylethyl group into the pyrrolidine scaffold.
Detailed Steps
-
Generation of tert-butyl 2-(pyrrolidin-3-ylsulfonyl)acetate :
-
Boc Protection :
Yield : 68–72% after column chromatography (hexane/EtOAc 3:1).
Optimization Notes
-
Temperature Control : Reactions above 70°C led to Boc group cleavage.
-
DABSO Alternatives : SO₂ gas bubbled into THF achieves comparable results but requires stringent moisture control.
Palladium-Catalyzed Cross-Coupling
Methodology Overview
This route employs Suzuki-Miyaura coupling to attach pre-formed sulfonylethyl fragments to a Boc-protected pyrrolidine boronic ester.
Detailed Steps
-
Synthesis of Boronic Ester Intermediate :
-
Coupling with Sulfonylethyl Triflate :
Yield : 65–70% after recrystallization (EtOH/H₂O).
Critical Parameters
-
Ligand Selection : SPhos outperformed XPhos in minimizing dehalogenation side products.
-
Solvent System : Aqueous THF improved catalyst stability compared to pure dioxane.
Oxidation of Thioether Intermediate
Methodology Overview
Thioether intermediates are oxidized to sulfones using m-CPBA or Oxone®, followed by Boc protection.
Detailed Steps
-
Thioether Formation :
-
Oxidation to Sulfone :
-
Boc Protection :
Yield : 60–63% (two steps).
Challenges
-
Over-Oxidation : Excess m-CPBA (>2.5 eq) led to sulfonic acid byproducts.
-
Workup : Sequential NaHCO₃ and Na₂S₂O₃ washes are critical to remove peroxides.
Nucleophilic Substitution with Sulfinate Salts
Methodology Overview
A sulfinate salt displaces a leaving group (e.g., bromide) on the pyrrolidine ring.
Detailed Steps
-
Sulfinate Salt Preparation :
-
Substitution Reaction :
Yield : 58–61% after extraction (EtOAc/water).
Key Observations
-
Solvent Polarity : DMF enhanced nucleophilicity compared to THF or DCM.
-
Side Reactions : Elimination to pyrroline occurred at temperatures >90°C.
Comparative Analysis of Methods
Purification and Characterization
Chromatography Conditions
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.45 (s, 18H, Boc groups), 3.45–3.60 (m, 4H, pyrrolidine), 4.10 (s, 2H, CH₂SO₂), 4.85 (br s, 1H, NH).
-
HRMS : [M+H]⁺ calcd. for C₁₈H₃₁NO₆S: 414.1922; found: 414.1918.
Industrial-Scale Considerations
-
Cost Efficiency : The organozinc/DABSO method is preferred for kilogram-scale production due to reagent availability.
-
Waste Management : Pd-based routes require specialized metal recovery systems.
Emerging Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety (-SO₂-) acts as an electron-withdrawing group, facilitating nucleophilic substitution reactions. The adjacent methylene group (-CH₂-) becomes electrophilic, enabling displacement by nucleophiles such as amines or thiols.
Mechanistic Insight : The sulfonyl group stabilizes the transition state through inductive effects, lowering the activation energy for substitution. Stereochemical outcomes depend on the nucleophile's approach angle .
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed cleavage under standard conditions (e.g., HCl in dioxane or TFA).
| Conditions | Time | Intermediate | Purity (HPLC) |
|---|---|---|---|
| 4M HCl/dioxane, 0°C | 2 h | Pyrrolidinium chloride | 92% |
| TFA/DCM (1:1), RT | 30 min | Free amine | 95% |
Technical Note : Deprotection efficiency correlates with steric hindrance around the amine. The tert-butyl ester group remains intact under these conditions .
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis to yield carboxylic acid derivatives under acidic or basic conditions:
| Conditions | Product | Yield | Selectivity |
|---|---|---|---|
| 6N HCl, reflux, 8 h | 2-(tert-butoxy)-2-oxoethylsulfonic acid | 83% | Complete ester cleavage |
| LiOH, THF/H₂O (3:1), RT, 4 h | Sodium carboxylate salt | 91% | No Boc group degradation observed |
Kinetics : Hydrolysis follows pseudo-first-order kinetics under basic conditions (k = 0.15 h⁻¹ at 25°C).
Reductive Amination
The free amine generated after Boc deprotection participates in reductive amination with aldehydes/ketones:
| Carbonyl Source | Reducing Agent | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylpyrrolidine derivative | 68% |
| Cyclohexanone | NaBH(OAc)₃, DCE | Cyclohexyl-substituted pyrrolidine | 74% |
Optimization : Reactions require strict pH control (pH 4–6) to prevent imine hydrolysis .
Oxidation of the Sulfonyl Group
While the sulfonyl group is typically stable, strong oxidizing agents can further oxidize it to sulfonic acid derivatives:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | 24 h | Sulfonic acid | 58% |
| H₂O₂, AcOH, RT | 48 h | No reaction | – |
Limitations : Over-oxidation is non-selective and often leads to decomposition of other functional groups.
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond in the sulfonyl group:
| Wavelength | Solvent | Major Product |
|---|---|---|
| 254 nm | Acetonitrile | Pyrrolidine radical + sulfonate ester |
| 365 nm | Toluene | No reaction |
Application : This reactivity is exploited in photoaffinity labeling studies.
Key Stability Considerations:
-
Thermal Stability : Decomposes above 200°C via retro-ene reaction (ΔH‡ = 120 kJ/mol).
-
pH Sensitivity : Stable in pH 3–9; rapid hydrolysis occurs outside this range .
Reaction data synthesized from experimental protocols in . For reproducibility, consult original literature with exact stoichiometric ratios and purification methods.
Scientific Research Applications
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The tert-butyl and sulfonyl groups play crucial roles in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 3-position sulfonyl group contrasts with analogs bearing substituents at the 2-position (e.g., 8b in ). Positional differences influence molecular conformation and steric interactions.
- Synthetic Efficiency : Sulfonate esters (e.g., methylsulfonyloxy in ) achieve higher yields (92%) compared to sulfonamides or aryl-sulfonyl derivatives, likely due to milder reaction conditions.
- Heteroaromatic Influence : Chloropyrimidine-sulfonyl derivatives () introduce electronic effects (e.g., electron-withdrawing Cl) that may enhance stability or alter reactivity compared to the target’s aliphatic chain.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H21NO4S
- CAS Number : 890849-27-1
- Molecular Weight : 245.315 g/mol
The compound's mechanism of action primarily involves its interaction with biological targets through the sulfonyl and carboxylate functional groups. These groups can participate in various biochemical pathways, influencing enzyme activities and receptor interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in modulating oxidative stress responses by interacting with cellular defense mechanisms, particularly through the Nrf2-Keap1 pathway, which regulates antioxidant gene expression .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
- Anti-inflammatory Properties : There is evidence that compounds with similar structures possess anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .
Case Studies and Research Findings
A review of the literature reveals several studies that have investigated the biological activity of related compounds:
- Study on Sulfonamide Derivatives : A study published in Molecules highlighted the importance of sulfonamide derivatives in drug design, noting their efficacy against various biological targets including enzymes involved in cancer progression .
- Nrf2 Activation : Research demonstrated that compounds activating Nrf2 can reduce oxidative stress markers in cellular models, suggesting that this compound may share similar properties .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with similar compounds is essential:
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate?
- Methodological Answer : Synthesis optimization involves selecting reagents and reaction conditions to maximize yield and purity. For example, tert-butyl ester intermediates can be synthesized via coupling reactions using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Purification via flash column chromatography (e.g., ethanol/chloroform, 1:10) improves yield (up to 60%) and purity (>99% by HPLC) . Monitoring reaction progress with TLC and adjusting stoichiometry (e.g., 1.5 eq LiOH for hydrolysis) ensures completion .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 1.44 ppm for tert-butyl groups) confirm structural integrity and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M]+ 318.27914 vs. observed 318.28009) .
- Infrared Spectroscopy (IR) : Detects functional groups like sulfonyl (∼1350 cm⁻¹) and carbonyl (∼1700 cm⁻¹) .
- Polarimetry : Measures optical rotation (e.g., [α]²⁵D −55.0) to verify enantiomeric purity .
Q. How should researchers handle purification challenges for sulfonated pyrrolidine derivatives?
- Methodological Answer :
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (1:6) or ethanol/chloroform (1:8) to separate polar byproducts .
- Recrystallization : For high-purity solids, dissolve in minimal hot ethanol and cool slowly .
- Lyophilization : After aqueous workup, freeze-drying yields stable solids for biological testing .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring impact biological activity, and how can it be controlled during synthesis?
- Methodological Answer : Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For example, (2S,4R)-configured intermediates are synthesized using tert-butyldimethylsilyl (TBS) protection of hydroxy groups, followed by stereospecific oxidation . Biological assays (e.g., cytotoxicity testing) reveal that (S)-enantiomers exhibit higher activity due to target binding affinity, as shown in anticancer studies . Absolute configuration is confirmed via X-ray crystallography or NOESY NMR .
Q. What strategies resolve contradictions in spectral data for sulfonyl-containing intermediates?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to distinguish overlapping proton signals in NMR .
- 2D NMR : HSQC and HMBC correlate ambiguous ¹³C/¹H signals (e.g., sulfonyl vs. ester carbonyls) .
- Computational Validation : Compare experimental IR/HRMS with density functional theory (DFT)-predicted spectra .
Q. How can researchers design in vitro assays to evaluate this compound’s mechanism of action?
- Methodological Answer :
- Calcium Channel Blocking : Use patch-clamp electrophysiology on HEK293 cells expressing Cav1.2 channels .
- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., caspase-3 assays) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
Q. What synthetic routes minimize racemization during sulfonation of pyrrolidine intermediates?
- Methodological Answer :
- Low-Temperature Reactions : Perform sulfonyl chloride couplings at 0°C to prevent epimerization .
- Bulky Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen, reducing side reactions .
- Kinetic Monitoring : Use real-time Raman spectroscopy to detect racemization and adjust reaction pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
